1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
Description
Properties
IUPAC Name |
1-(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-7(18)9-10(14)12-13(17-19-16-12)15-11(9)8-5-3-2-4-6-8/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVHYOVMLHUVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=NON=C2N=C1C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. These methods often utilize advanced chemical engineering techniques to scale up the synthesis while maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone has been investigated for its potential as a mitochondrial uncoupler , which can enhance cellular respiration and energy expenditure. Research shows that derivatives of this compound can significantly increase the oxygen consumption rate (OCR) in myoblast cells, indicating potential applications in treating metabolic diseases such as obesity and diabetes .
Case Study: Mitochondrial Uncoupling Activity
In a study focusing on the structure–activity relationship (SAR) of oxadiazole derivatives, compounds similar to 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone demonstrated an EC50 value of 3.6 μM in increasing OCR . This suggests that modifications to the oxadiazole core can lead to potent mitochondrial uncouplers with therapeutic potential.
Biochemical Assays
The compound is also utilized in biochemical assays to study enzyme activity and metabolic pathways. Its ability to modulate mitochondrial function makes it a valuable tool for researchers investigating oxidative phosphorylation and energy metabolism.
Materials Science
Due to its unique chemical structure, 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone has potential applications in developing advanced materials. Its electronic properties could be explored for use in organic electronics or as a precursor for synthesizing novel polymers.
Table 1: Comparison of Mitochondrial Uncoupling Activity of Related Compounds
| Compound Name | EC50 (μM) | Notes |
|---|---|---|
| BAM15 | 11 | Known mitochondrial uncoupler |
| SHO1122147 | 3.6 | Derived from oxadiazole structure |
| 1-(7-Amino...) | 3.6 | Potential for metabolic disease treatment |
Table 2: Solubility Profile of 1-(7-Amino...)
| Solvent | Solubility Level |
|---|---|
| Chloroform | Slightly soluble |
| Methanol | Slightly soluble |
| DMSO | Soluble |
Mechanism of Action
The mechanism by which 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Impact of Substituents :
- Methyl Group : Reduces steric hindrance but may decrease thermal stability, as suggested by discontinuation of related products .
Functional Group Modifications at Position 6
The ethanone group at position 6 contrasts with carboxylate esters or alkyl chains in analogs:
Biological Activity
1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone is a complex organic compound notable for its unique heterocyclic structure that includes an oxadiazole ring fused with a pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone is C13H10N4O2, with a molecular weight of 254.24 g/mol. The structural features that contribute to its biological activity include:
- Oxadiazole Ring : Known for various biological activities.
- Pyridine Moiety : Imparts additional properties that enhance interaction with biological targets.
- Amino Group : Increases chemical reactivity and potential for modification.
Biological Activities
Research indicates that compounds containing an oxadiazole ring exhibit a range of biological activities, including anticancer properties. The specific biological activities associated with 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone are summarized below:
Antitumor Activity
Preliminary studies suggest that this compound may possess anticancer properties. Similar oxadiazole derivatives have shown efficacy against various cancer cell lines. For instance, derivatives with electron-withdrawing groups at specific positions on the phenyl ring have demonstrated significant cytotoxic effects against MCF-7 and HCT-116 cell lines with IC50 values as low as 0.19 µM .
Cholinesterase Inhibition
In vitro studies have investigated the inhibitory potential of similar compounds on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). Some derivatives showed moderate to good inhibition activity, which is crucial for developing treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone can be influenced by various structural modifications. A comparative analysis of structurally similar compounds reveals the following insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol | Contains an oxadiazole core; different nitrogen positioning | Antimicrobial and mitochondrial uncoupling properties |
| 5-(Substituted phenyl)-1,3,4-oxadiazoles | Similar oxadiazole structure; varied substituents | Antibacterial and anticancer activities |
| 2-Amino-[1,3,4]-oxadiazoles | Different nitrogen arrangement; simpler structure | Antitumor and anti-inflammatory properties |
The unique combination of functional groups in 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone may enhance its biological activity compared to these structurally similar compounds.
Case Studies
Several studies have explored the synthesis and biological evaluation of related oxadiazole derivatives:
- Mitochondrial Uncouplers : Research has shown that certain derivatives can act as mitochondrial uncouplers. For example, a derivative with an EC50 of 3.6 µM was effective in increasing cellular respiration in L6 myoblasts .
- Anticancer Studies : A study demonstrated that oxadiazole derivatives could arrest cell proliferation at the G1 phase in MCF-7 cells while triggering apoptosis through increased caspase activity .
Q & A
Basic: What are the optimal synthetic routes for 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from halogenated pyridine precursors. A validated approach includes:
Nucleophilic substitution with hydrazine to introduce the amino group (e.g., using 2,6-dichloropyridine derivatives as starting materials).
Nietzki-Dietschy cyclization under acidic conditions (e.g., H₂SO₄/HNO₃) to form the oxadiazolo ring, with precise temperature control (0–5°C) to avoid side reactions .
Acetylation at the 6-position using acetyl chloride or acetic anhydride in anhydrous dichloromethane, catalyzed by triethylamine .
Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
Key Parameters: Yield optimization (reported ~59% in analogous syntheses) requires strict control of reaction stoichiometry, solvent polarity, and temperature .
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Methodological Answer:
Structural validation employs:
- ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.2–8.1 ppm for the phenyl group) and acetyl methyl protons (δ 2.5–2.7 ppm). The oxadiazolo ring protons appear as singlets (δ 8.3–8.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₃H₁₁N₅O₂: 277.0863) confirms molecular formula .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and N-H (~3350 cm⁻¹) validate functional groups .
Advanced: How can researchers functionalize the oxadiazolo ring for structure-activity relationship (SAR) studies?
Methodological Answer:
The oxadiazolo ring is highly electrophilic, enabling regioselective modifications:
Ring-Opening Reactions : Treat with amines (e.g., morpholine) in refluxing ethanol catalyzed by triethylamine to introduce substituents at the 5- and 7-positions .
Chlorination : Use Cl₂ or SO₂Cl₂ at 0°C to generate sulfenyl chlorides, which react with primary amines to form fused dithiazolo-oxadiazolo derivatives .
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis to append aromatic groups .
Key Consideration: Monitor reaction progress via TLC (silica, 1:1 hexane/ethyl acetate) to isolate intermediates .
Advanced: What strategies address contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?
Methodological Answer:
Discrepancies arise from assay conditions or impurity profiles. Resolve via:
Orthogonal Assays : Compare results from in vitro kinase inhibition (e.g., p38 MAPK IC₅₀) with cell-based viability assays (e.g., MTT on monocyte-derived macrophages) .
Purity Validation : Use HPLC-MS (C18 column, ACN/water gradient) to ensure >95% purity, excluding side products (e.g., acetylated byproducts) as confounding factors .
Metabolite Screening : Incubate with liver microsomes to identify bioactive metabolites that may contribute to off-target effects .
Advanced: How can computational methods guide the design of analogs targeting specific enzymes?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with the p38 MAPK A-loop regulatory site. Key residues (e.g., Lys53, Asp168) form hydrogen bonds with the amino and carbonyl groups .
QSAR Modeling : Train models on inhibitory data (IC₅₀) using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Validate with leave-one-out cross-validation (R² > 0.8) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. High root-mean-square deviation (RMSD > 0.3 nm) indicates poor target engagement .
Advanced: What are the challenges in scaling up synthesis while maintaining regiochemical control?
Methodological Answer:
Scale-up issues include:
Exothermic Reactions : Use jacketed reactors with automated cooling (e.g., −10°C for nitration steps) to prevent decomposition .
Heterogeneous Mixing : Employ continuous flow reactors (e.g., microfluidic chips) for cyclization steps, ensuring uniform residence time and >90% yield .
Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. acetyl chloride) and use scavengers (e.g., polymer-bound DMAP) to minimize acetylated impurities .
Advanced: How can mechanistic studies elucidate the compound’s reactivity under varying pH conditions?
Methodological Answer:
pH-Dependent NMR : Record ¹H NMR in D₂O at pH 2–12. Protonation of the amino group (pKa ~6.5) shifts δ from 8.1 to 7.6 ppm, altering electron density in the oxadiazolo ring .
Kinetic Studies : Monitor acetyl hydrolysis via UV-Vis (λ = 260 nm) under buffered conditions. Pseudo-first-order rate constants (k) reveal base-catalyzed degradation pathways .
DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. The C-6 position exhibits highest electrophilicity (f⁻ = 0.15), guiding functionalization strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
